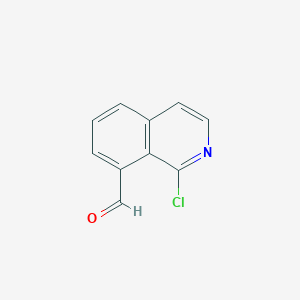

1-Chloroisoquinoline-8-carbaldehyde

Description

Significance of Nitrogen Heterocycles as Molecular Frameworks

Nitrogen heterocycles are organic compounds containing a ring structure with at least one nitrogen atom. nih.govsigmaaldrich.com Their prevalence in nature is a testament to their fundamental role in the chemistry of life. chemsrc.comchemicalbook.com This class of compounds is integral to the structure of numerous natural products, including alkaloids, vitamins, and hormones. chemicalbook.com In the realm of synthetic chemistry, nitrogen heterocycles are indispensable building blocks for pharmaceuticals, agrochemicals, and materials science. nih.govchemsrc.comichemical.com Their ability to engage in a wide range of chemical reactions, coupled with their inherent biological activity, makes them a focal point of extensive research. nih.gov

The Isoquinoline (B145761) Nucleus as a Privileged Scaffold in Organic and Medicinal Chemistry

Within the diverse family of nitrogen heterocycles, the isoquinoline nucleus, a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is recognized as a "privileged scaffold." acs.orgmdpi.comnih.govresearchgate.net This term is bestowed upon molecular frameworks that are capable of binding to multiple biological targets with high affinity, thus serving as a versatile template for the design of novel therapeutic agents. acs.orgmdpi.com Indeed, the isoquinoline core is a constituent of numerous clinically used drugs and natural products exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antihypertensive properties. acs.orgmdpi.comnih.gov Its rigid structure provides a defined orientation for appended functional groups, facilitating specific interactions with biological macromolecules.

Overview of Functionalized Isoquinolines, with a Focus on Halogen and Formyl Substitutions

The functionalization of the isoquinoline scaffold with halogen atoms and formyl (carbaldehyde) groups introduces key reactive handles and modulates the electronic properties of the ring system. Halogen substituents, such as chlorine, are known to influence the metabolic stability and membrane permeability of drug candidates. nih.gov They can also serve as versatile synthetic intermediates for cross-coupling reactions, enabling the introduction of a wide array of other functional groups.

The formyl group, on the other hand, is a highly reactive functional group that can participate in a plethora of chemical transformations. These include nucleophilic additions, condensations to form Schiff bases and other derivatives, and oxidations or reductions to yield carboxylic acids or alcohols, respectively. The presence of both a halogen and a formyl group on the isoquinoline core, as in 1-Chloroisoquinoline-8-carbaldehyde, creates a molecule with multiple sites for chemical modification, making it a valuable and versatile building block in organic synthesis.

Research Scope and Focus on this compound

While the broader class of functionalized isoquinolines has been the subject of intense investigation, the specific compound this compound remains a relatively niche molecule in the scientific literature. This article aims to bring this compound into the spotlight, providing a comprehensive overview of its known chemical data and exploring its potential applications based on the established reactivity of its constituent functional groups. The focus will be strictly on the chemical nature of this compound, abstaining from any discussion of dosage, administration, or adverse effects.

Fundamental Approaches to Isoquinoline Core Construction

The construction of the isoquinoline nucleus can be broadly categorized into two main strategies: de novo annulation and cyclization, where the bicyclic system is formed from acyclic precursors, and ring transformation methodologies, which involve the conversion of existing heterocyclic systems into the isoquinoline scaffold.

De Novo Annulation and Cyclization Strategies

Several named reactions have become classic methods for the de novo synthesis of isoquinolines, each with its own set of advantages and limitations. These reactions typically involve the cyclization of a substituted β-phenylethylamine derivative.

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a widely employed method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently oxidized to the corresponding isoquinolines. The reaction involves the intramolecular cyclization of a β-phenylethylamide in the presence of a dehydrating agent, such as phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃) pharmaguideline.comfirsthope.co.in. The reaction proceeds via an electrophilic aromatic substitution mechanism. Electron-donating groups on the phenyl ring facilitate the cyclization, while electron-withdrawing groups can hinder it.

The mechanism is believed to proceed through the formation of a nitrilium ion intermediate, which then undergoes electrophilic attack on the aromatic ring to form the dihydroisoquinoline ring system. Subsequent dehydrogenation, often with reagents like palladium on carbon (Pd/C), yields the fully aromatic isoquinoline.

Pictet-Spengler Reaction

The Pictet-Spengler reaction provides a route to tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure pharmaguideline.com. This reaction is particularly significant in the biosynthesis of many isoquinoline alkaloids. The reaction is typically carried out under mild acidic conditions. Similar to the Bischler-Napieralski reaction, the presence of electron-donating groups on the aromatic ring of the β-arylethylamine enhances the rate of cyclization. The resulting tetrahydroisoquinoline can then be aromatized to the corresponding isoquinoline through oxidation.

Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction, and its modifications, is a versatile method for the synthesis of isoquinolines from benzaldehydes and aminoacetaldehyde diethyl acetal firsthope.co.inorganicreactions.org. The reaction involves the formation of a Schiff base, followed by an acid-catalyzed cyclization and elimination of ethanol to yield the isoquinoline. This method is advantageous as it directly produces the aromatic isoquinoline ring system without the need for a separate oxidation step. However, the reaction yields can be variable and are often sensitive to the nature of the substituents on the benzaldehyde ring organicreactions.org.

| Reaction | Starting Materials | Key Reagents | Initial Product | Key Advantages | Key Limitations |

|---|---|---|---|---|---|

| Bischler-Napieralski | β-Phenylethylamide | POCl₃, P₂O₅ | 3,4-Dihydroisoquinoline | Good for 1-substituted isoquinolines. | Requires subsequent oxidation; sensitive to electronic effects. |

| Pictet-Spengler | β-Arylethylamine and Aldehyde/Ketone | Acid catalyst | Tetrahydroisoquinoline | Mild reaction conditions; biomimetic. | Requires subsequent oxidation. |

| Pomeranz-Fritsch | Benzaldehyde and Aminoacetaldehyde acetal | Strong acid | Isoquinoline | Direct formation of the aromatic ring. | Variable yields; can be substrate-dependent. |

Ring Transformation Methodologies

Regioselective Introduction of the Chlorine Atom at C-1

The introduction of a chlorine atom at the C-1 position of the isoquinoline ring is a critical step in the synthesis of this compound. The C-1 position is susceptible to nucleophilic attack, especially when the nitrogen atom is quaternized or in the form of an N-oxide quora.com.

Chlorination Techniques Employing Phosphorus Oxychloride (POCl₃)

A common and effective method for the direct chlorination of the C-1 position of isoquinolines involves the treatment of the corresponding isoquinoline-N-oxide with phosphorus oxychloride (POCl₃) chemicalbook.comresearchgate.net. The reaction proceeds by the activation of the N-oxide by POCl₃, followed by the nucleophilic attack of a chloride ion at the C-1 position and subsequent elimination to afford the 1-chloroisoquinoline (B32320). This method is generally high-yielding and provides excellent regioselectivity for the C-1 position.

For the synthesis of this compound, the corresponding isoquinoline-8-carbaldehyde-N-oxide would be the required precursor. The reaction is typically carried out by heating the N-oxide with neat POCl₃ or in a high-boiling inert solvent.

Palladium-Catalyzed Approaches to C-1 Functionalization

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the functionalization of heterocyclic compounds. While direct palladium-catalyzed C-H chlorination at the C-1 position of isoquinoline is not a standard transformation, palladium catalysis can be employed to introduce other functionalities at this position, which could then be converted to a chlorine atom. For instance, a palladium-catalyzed C-H activation/annulation strategy has been used to synthesize isoquinolinones mdpi.com. Furthermore, palladium-catalyzed C-H functionalization can be directed by various groups to achieve regioselectivity nih.gov. The application of such methods for direct C-1 chlorination would depend on the development of suitable catalytic systems and directing group strategies.

Direct Halogenation Protocols

Direct halogenation of the isoquinoline ring typically occurs on the benzene ring through electrophilic aromatic substitution, favoring the 5- and 8-positions. Halogenation at the C-1 position of the pyridine ring is generally not favored under these conditions. However, nucleophilic substitution of a leaving group at the C-1 position is a viable strategy. For instance, 1-haloisoquinolines are susceptible to nucleophilic displacement iust.ac.ir. Therefore, a synthetic route might involve the introduction of a different leaving group at C-1, which is then displaced by a chloride ion. Direct C-H halogenation at other positions of the isoquinoline ring, such as C-4, has been achieved through a dearomatization-rearomatization strategy, but this is not selective for the C-1 position acs.org.

| Method | Substrate | Reagent | Key Features |

|---|---|---|---|

| Using POCl₃ | Isoquinoline-N-oxide | Phosphorus oxychloride (POCl₃) | High regioselectivity for C-1; generally good yields. |

| Palladium-Catalyzed | Isoquinoline derivative | Pd catalyst, Cl source | Potential for direct C-H activation; regioselectivity is a challenge. |

| Direct Halogenation | Isoquinoline | Halogenating agent | Typically not selective for C-1 under electrophilic conditions. |

Synthetic Routes to this compound Explored

The synthesis of this compound, a key heterocyclic compound, involves strategic chemical transformations. The methodologies for its preparation and the introduction of related structural features focus on the precise installation of the chloro and formyl groups onto the isoquinoline framework. This article delves into the synthetic strategies for this compound, including methods for formylation at the C-8 position, convergent and divergent synthetic pathways, and considerations for creating chiral isoquinoline derivatives.

Structure

3D Structure

Properties

IUPAC Name |

1-chloroisoquinoline-8-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO/c11-10-9-7(4-5-12-10)2-1-3-8(9)6-13/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBENJZULBCCIHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C=O)C(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901285612 | |

| Record name | 1-Chloro-8-isoquinolinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901285612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1337879-86-3 | |

| Record name | 1-Chloro-8-isoquinolinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1337879-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-8-isoquinolinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901285612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 1 Chloroisoquinoline 8 Carbaldehyde

Reactivity Profiles of the 1-Chloro-Isoquinoline Moiety

The 1-chloro-isoquinoline core possesses a unique electronic structure that influences its reactivity. The electron-withdrawing effect of the nitrogen atom in the isoquinoline (B145761) ring system deactivates the heterocyclic ring towards electrophilic attack but activates the C-1 position for nucleophilic substitution.

The chlorine atom at the C-1 position of the isoquinoline ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the adjacent nitrogen atom, which can stabilize the negative charge developed in the intermediate Meisenheimer complex. libretexts.orglibretexts.org The reaction proceeds through an addition-elimination mechanism where a nucleophile attacks the carbon bearing the chlorine, forming a tetrahedral intermediate, followed by the departure of the chloride ion to restore aromaticity. libretexts.org

Transition metal-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds, and the chloro group at C-1 of the isoquinoline serves as an effective handle for such transformations. mdpi.commdpi-res.comthermofisher.com Palladium-catalyzed reactions are particularly prominent in this context.

Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond by coupling the 1-chloroisoquinoline (B32320) moiety with organoboron compounds, such as boronic acids or esters, in the presence of a palladium catalyst and a base. chemicalbook.comsigmaaldrich.com This method is widely used for the synthesis of biaryl and heteroaryl compounds.

Sonogashira Coupling: For the formation of C-C triple bonds, the Sonogashira reaction couples 1-chloroisoquinoline with terminal alkynes. mdpi-res.com This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.

Buchwald-Hartwig Amination: This reaction facilitates the formation of C-N bonds by coupling 1-chloroisoquinoline with primary or secondary amines. It requires a palladium catalyst and a strong base to afford the corresponding amino-isoquinoline derivatives.

Other Couplings: Other notable cross-coupling reactions include the Stille coupling (using organotin reagents), Negishi coupling (using organozinc reagents), and Heck coupling (with alkenes), which further expand the synthetic utility of the 1-chloroisoquinoline scaffold. thermofisher.com

Table 1: Examples of Transition Metal-Catalyzed Cross-Coupling Reactions at C-1

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Reagents |

| Suzuki-Miyaura | R-B(OH)₂ | C-C | Pd catalyst, Base |

| Sonogashira | R-C≡CH | C-C (alkynyl) | Pd catalyst, Cu(I) co-catalyst, Base |

| Buchwald-Hartwig | R₂NH | C-N | Pd catalyst, Strong Base |

| Stille | R-Sn(Alkyl)₃ | C-C | Pd catalyst |

| Negishi | R-ZnX | C-C | Pd or Ni catalyst |

The activated C-1 position of 1-chloroisoquinoline can also undergo direct substitution by strong nucleophiles without the need for a metal catalyst. nih.gov The feasibility of this reaction depends on the nucleophilicity of the attacking species and the reaction conditions. This process is analogous to nucleophilic substitution on other electron-deficient heteroaromatic halides like 2-chloropyridine. youtube.com

Common nucleophiles that can displace the chloride include:

Alkoxides (RO⁻): To form 1-alkoxyisoquinolines.

Thiolates (RS⁻): To yield 1-(alkylthio)isoquinolines.

Amines (RNH₂): While often requiring harsh conditions, direct amination is possible, though metal-catalyzed methods are generally more efficient.

The reaction proceeds via the formation of a resonance-stabilized anionic intermediate (Meisenheimer complex), with the negative charge delocalized onto the electronegative nitrogen atom, which lowers the activation energy for the substitution. libretexts.org

In contrast to the heterocyclic ring, the benzene (B151609) portion of the isoquinoline molecule is more electron-rich and is the preferred site for electrophilic aromatic substitution (SEAr). quimicaorganica.orggcwgandhinagar.com The nitrogen atom deactivates the pyridine (B92270) ring towards electrophilic attack. graduatecollege.ac.inimperial.ac.uk

Electrophilic substitution on the isoquinoline ring system predominantly occurs at the C-5 and C-8 positions. quimicaorganica.orggraduatecollege.ac.in The preference for these positions can be explained by examining the stability of the cationic intermediate (Wheland intermediate) formed upon electrophile attack. Attack at C-5 or C-8 results in a more stable intermediate where the positive charge can be delocalized without disrupting the aromaticity of the pyridine ring. quimicaorganica.org

However, in 1-chloroisoquinoline-8-carbaldehyde, the C-8 position is already substituted. Therefore, electrophilic attack would be directed primarily to the C-5 position. Common electrophilic substitution reactions include:

Nitration: (using HNO₃/H₂SO₄)

Sulfonation: (using fuming H₂SO₄)

Halogenation: (using Br₂/FeBr₃)

Nucleophilic Aromatic Substitution (SNAr) at C-1

Reactivity of the Carbaldehyde Functionality at C-8

The carbaldehyde group (-CHO) at the C-8 position is a versatile functional group characterized by an electrophilic carbonyl carbon. This electrophilicity makes it a prime target for nucleophilic attack. openstax.orgksu.edu.sa

The most common reaction of aldehydes is nucleophilic addition. openstax.orglibretexts.org A nucleophile attacks the partially positive carbonyl carbon, breaking the π-bond and pushing electrons onto the oxygen atom. This results in a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol product. libretexts.orgucalgary.ca

Aldehydes are generally more reactive than ketones in nucleophilic addition reactions due to less steric hindrance and greater polarization of the carbonyl group. openstax.orglibretexts.org

Key nucleophilic addition reactions include:

Addition of Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) are strong nucleophiles that add to the aldehyde to form secondary alcohols after acidic workup. ksu.edu.sa

Reduction: Metal hydrides like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) act as sources of hydride ions (H⁻), which add to the aldehyde to produce a primary alcohol. ksu.edu.sa

Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) converts the aldehyde into an alkene, replacing the C=O double bond with a C=C double bond.

Formation of Imines and Related Compounds: Primary amines react with the aldehyde to form imines (Schiff bases). Other nitrogen nucleophiles like hydroxylamine form oximes, and hydrazines form hydrazones. ksu.edu.sa

Formation of Acetals: In the presence of an acid catalyst, alcohols add to the aldehyde to form hemiacetals, which can then react with a second molecule of alcohol to form a stable acetal. This is often used as a protecting group strategy for aldehydes. ksu.edu.sa

Table 2: Examples of Nucleophilic Addition Reactions at C-8

| Reagent/Reaction Type | Nucleophile | Intermediate | Final Product |

| Grignard Reagent (R-MgX) | R⁻ | Alkoxide | Secondary Alcohol |

| Reduction (e.g., NaBH₄) | H⁻ | Alkoxide | Primary Alcohol |

| Wittig Reagent (Ph₃P=CHR) | ⁻CH₂R | Betaine/Oxaphosphetane | Alkene |

| Primary Amine (RNH₂) | RNH₂ | Carbinolamine | Imine |

| Alcohol (ROH) / H⁺ | ROH | Hemiacetal | Acetal |

Condensation Reactions (e.g., Perkin, Castagnoli-Cushman related contexts)

The aldehyde functionality at the C8 position of the isoquinoline ring is a prime site for condensation reactions, which are fundamental in carbon-carbon bond formation.

Perkin Reaction: The Perkin reaction traditionally involves the condensation of an aromatic aldehyde with an acid anhydride, in the presence of the sodium or potassium salt of the corresponding carboxylic acid, to yield an α,β-unsaturated carboxylic acid. wikipedia.orgjk-sci.comscribd.com For this compound, a plausible Perkin reaction would involve its treatment with an acid anhydride, such as acetic anhydride, and a weak base like sodium acetate. This reaction would be expected to produce (E)-3-(1-chloroisoquinolin-8-yl)acrylic acid. The chloro substituent at the C1 position is anticipated to remain intact under these conditions, although its electron-withdrawing nature might influence the reactivity of the aldehyde group.

Hypothetical Perkin Reaction of this compound

| Reactant 1 | Reactant 2 | Base | Product |

|---|

Castagnoli-Cushman Reaction: The Castagnoli-Cushman reaction is a powerful tool for the synthesis of lactams through the reaction of an imine with a cyclic anhydride. mdpi.comnih.govorganic-chemistry.orgresearchgate.netnih.gov While this reaction does not directly involve the aldehyde, this compound can serve as a precursor to the required imine. Reaction of the aldehyde with a primary amine would generate the corresponding Schiff base. This in-situ generated imine could then react with a cyclic anhydride, such as homophthalic anhydride, to yield a complex heterocyclic scaffold. The diastereoselectivity of such reactions is often a key feature. nih.gov

Postulated Castagnoli-Cushman Reaction Sequence

| Step | Reactants | Product |

|---|---|---|

| 1. Imine Formation | This compound, Primary Amine (R-NH₂) | N-(1-chloroisoquinolin-8-ylmethylene)alkanamine |

Oxidation and Reduction Chemistry of the Aldehyde Group

The aldehyde group in this compound is susceptible to both oxidation and reduction, providing pathways to other important functional groups.

Oxidation: The aldehyde can be readily oxidized to a carboxylic acid, yielding 1-chloroisoquinoline-8-carboxylic acid. A variety of oxidizing agents can be employed for this transformation, ranging from mild reagents like silver oxide to stronger oxidants such as potassium permanganate or chromic acid. pharmaguideline.com The choice of oxidant would be crucial to avoid unwanted side reactions on the isoquinoline ring or with the chloro substituent.

Potential Oxidation Reactions

| Oxidizing Agent | Product |

|---|---|

| Silver(I) oxide (Tollens' reagent) | 1-Chloroisoquinoline-8-carboxylic acid |

| Potassium permanganate | 1-Chloroisoquinoline-8-carboxylic acid |

Reduction: The aldehyde group can be reduced to a primary alcohol, 1-(1-chloroisoquinolin-8-yl)methanol. This can be achieved using various reducing agents. wikipedia.orglibretexts.org For chemoselectivity, milder reducing agents like sodium borohydride are preferable as they are less likely to affect the chloro group or the aromatic system. wikipedia.org Stronger reducing agents like lithium aluminum hydride would also be effective but might pose a higher risk of side reactions.

Possible Reduction Reactions | Reducing Agent | Product | |---|---|---| | Sodium borohydride (NaBH₄) | 1-(1-Chloroisoquinolin-8-yl)methanol | | Lithium aluminum hydride (LiAlH₄) | 1-(1-Chloroisoquinolin-8-yl)methanol |

Chemoselective Transformations Addressing Both Functional Groups

The presence of two distinct reactive sites, the aldehyde and the chloro group, allows for chemoselective transformations where one group reacts preferentially over the other.

The aldehyde group is generally more susceptible to nucleophilic attack than the C1-chloro position of the isoquinoline ring. Therefore, reactions targeting the aldehyde, such as Wittig reactions or the formation of cyanohydrins, could likely be performed without affecting the chloro substituent under carefully controlled conditions.

Conversely, the chloro group at the C1 position is activated towards nucleophilic aromatic substitution (SNAr). Strong nucleophiles could potentially displace the chloride. A key challenge in designing reactions for this molecule is to control the reactivity to target one functional group selectively. For instance, a Grignard reagent could potentially react with both the aldehyde and the chloro group. The choice of reagent and reaction conditions would be paramount in dictating the outcome.

Illustrative Chemoselective Reactions

| Reagent | Targeted Functional Group | Potential Product |

|---|---|---|

| Phosphorus ylide (Wittig reagent) | Aldehyde | 1-Chloro-8-(alkenyl)isoquinoline |

| Trimethylsilyl cyanide | Aldehyde | 2-(1-Chloroisoquinolin-8-yl)-2-hydroxyacetonitrile |

Participation in Cascade and Multicomponent Reactions

The bifunctional nature of this compound makes it an attractive substrate for cascade and multicomponent reactions (MCRs), which are efficient strategies for building molecular complexity in a single step. nih.govbeilstein-journals.orgmdpi.com

Multicomponent Reactions: this compound could serve as the aldehyde component in various MCRs. For example, in a Ugi-type reaction, it could react with an amine, a carboxylic acid, and an isocyanide to generate a complex α-acylamino amide derivative. nih.gov Similarly, it could participate in Biginelli-type or Hantzsch-type reactions to form dihydropyrimidinones or dihydropyridines, respectively, although the specific reaction conditions would need to be optimized.

Hypothetical Multicomponent Reaction (Ugi-type)

| Component 1 | Component 2 | Component 3 | Component 4 | Product |

|---|

Cascade Reactions: A cascade reaction could be initiated at one of the functional groups, leading to a series of intramolecular transformations. For instance, a reaction at the aldehyde group could introduce a new functionality that subsequently reacts with the C1-chloro position in an intramolecular cyclization. An example could be a condensation reaction followed by an intramolecular nucleophilic aromatic substitution to form a new fused heterocyclic system.

Conceptual Cascade Reaction Pathway

Initial Condensation: Reaction of the aldehyde with a suitable nucleophile (e.g., a β-ketoester) to form an intermediate.

Intramolecular Cyclization: The newly introduced functionality in the intermediate acts as an internal nucleophile, displacing the chloro group at the C1 position to form a new ring.

Applications of 1 Chloroisoquinoline 8 Carbaldehyde in Advanced Organic Synthesis

Utility as a Molecular Building Block for Complex Architectures

The strategic placement of orthogonal functional groups—the formyl group at the C-8 position and the chloro group at the C-1 position—makes 1-chloroisoquinoline-8-carbaldehyde an exceptionally useful bifunctional building block. This architecture allows for sequential and site-selective reactions, enabling the programmed construction of intricate molecular structures.

The aldehyde functionality serves as a versatile handle for a wide array of chemical transformations. It can readily participate in reactions such as Wittig olefination, aldol condensation, and reductive amination, allowing for the extension of the carbon skeleton and the introduction of new functional groups. For instance, in the synthesis of naphthylisoquinoline alkaloids, the aldehyde is often converted into a methyl group or used to establish a crucial stereocenter through stereoselective reduction or addition reactions.

Simultaneously, the chlorine atom at the C-1 position acts as a leaving group, primarily facilitating cross-coupling reactions. This position is activated towards nucleophilic aromatic substitution and is an ideal site for transition-metal-catalyzed coupling processes, such as Suzuki or Negishi couplings. This reactivity is fundamental for the construction of the sterically hindered biaryl axis that characterizes naphthylisoquinoline alkaloids. The controlled reaction of the chloro group allows for the linkage of the isoquinoline (B145761) moiety to a naphthalene counterpart, a key step in assembling the core structure of these complex natural products.

The interplay between these two functional groups allows chemists to first elaborate the substituent at the C-8 position derived from the aldehyde, and then subsequently form the critical biaryl bond via the C-1 chloro group, showcasing the compound's value in multi-step synthetic sequences.

Construction of Diverse Fused Heterocyclic and Polycyclic Systems

The primary application of this compound is in the synthesis of complex, polycyclic natural products, most notably the naphthylisoquinoline alkaloids. These compounds, such as dioncophylline E and ancistrocladidine, are characterized by a polycyclic aromatic system formed by the fusion of an isoquinoline and a naphthalene ring system, connected by a stereogenic biaryl axis.

A key transformation in these syntheses is the atroposelective biaryl coupling, which controls the axial chirality of the final product. Methodologies such as the "lactone methodology," developed by Professor Gerhard Bringmann, have been instrumental. In this approach, the two aromatic units are first linked via ester bridges to form a lactone-bridged biaryl intermediate. This pre-organization facilitates the subsequent intramolecular coupling to form the sterically demanding biaryl axis with high stereocontrol. After the axis is set, the lactone bridge is cleaved, and the functional groups, including the one derived from the original 8-carbaldehyde, are elaborated to furnish the final natural product.

The following table summarizes representative polycyclic systems synthesized utilizing isoquinoline precursors conceptually derived from this compound.

| Target Alkaloid | Type of Linkage | Key Synthetic Strategy |

| Dioncophylline E | 7,3'-Naphthylisoquinoline | Ortho-arylation with an aryllead triacetate |

| Ancistrocladidine | 7,3'-Naphthylisoquinoline | Pinhey-Barton ortho-arylation |

| Korupensamine B | 5,8'-Naphthylisoquinoline | Atropo-divergent lactone cleavage |

Precursor in the Synthesis of Sophisticated Synthetic Intermediates and Chiral Ligands

Beyond its direct use in the final assembly of polycyclic systems, this compound serves as a precursor to other sophisticated synthetic intermediates. The modification of its aldehyde and chloro groups can lead to a variety of substituted isoquinolines that are themselves valuable in organic synthesis.

For example, the aldehyde can be protected as an acetal, allowing for selective manipulation of the chloro group. Subsequent deprotection and reaction of the aldehyde can then be performed. This strategy allows for the synthesis of more complex isoquinoline building blocks where the C-8 position bears a group other than a simple aldehyde.

Furthermore, the isoquinoline scaffold is a core component of certain classes of chiral ligands used in asymmetric catalysis. While direct application of this compound in ligand synthesis is not widely documented, its derivatives are crucial. The synthesis of ligands like QUINAP (1-(2'-diphenylphosphino-1'-naphthyl)isoquinoline) involves the coupling of an isoquinoline unit with a naphthalene phosphine (B1218219). The synthetic routes to such ligands often start from functionalized isoquinolines, and a precursor like this compound provides the necessary handles for elaboration into these complex chiral structures. The ability to introduce chirality at the C-1 and C-3 positions of the tetrahydroisoquinoline ring, often starting from precursors derived from the aromatic isoquinoline, is a key step in the synthesis of the chiral isoquinoline moiety before its coupling to form the final ligand.

Academic Research in Medicinal Chemistry Focused on Isoquinoline Carbaldehyde Scaffolds

The Role of Isoquinoline (B145761) Scaffolds in Modern Drug Discovery and Development

The isoquinoline scaffold, a bicyclic aromatic heterocycle containing a benzene (B151609) ring fused to a pyridine (B92270) ring, is recognized as a "privileged structure" in medicinal chemistry. nih.gov This designation stems from its recurring presence in a multitude of natural products and synthetic compounds that exhibit a wide array of pharmacological activities. semanticscholar.org The rigid structure of the isoquinoline nucleus provides a well-defined three-dimensional orientation for substituent groups, enabling precise interactions with biological targets such as enzymes and receptors.

Isoquinoline-based compounds are integral to numerous marketed drugs and clinical candidates, demonstrating their therapeutic versatility. nih.gov The applications of these compounds span a broad spectrum of diseases, including cancer, microbial infections, neurological disorders, and cardiovascular conditions. nih.govsemanticscholar.org For instance, many isoquinoline alkaloids, naturally occurring compounds from which the scaffold was first identified, possess potent biological effects; morphine and codeine are classic examples of isoquinoline alkaloids with powerful analgesic properties. semanticscholar.org

The significance of the isoquinoline framework in drug development is also due to its synthetic tractability. nih.gov The core can be functionalized at various positions (C-1, C-3, C-4, and the nitrogen atom), allowing chemists to systematically modify its properties to enhance potency, selectivity, and pharmacokinetic profiles. rsc.org This adaptability makes the isoquinoline scaffold an enduring and valuable template for the design and discovery of novel therapeutic agents. nih.govrsc.org

Principles of Structure-Activity Relationship (SAR) Studies Applied to Isoquinoline Derivatives

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to correlate the chemical structure of a compound with its biological activity. For isoquinoline derivatives, SAR studies systematically explore how modifications at different positions of the heterocyclic ring system impact the compound's interaction with a biological target. The goal is to identify which functional groups and structural features are essential for activity and which can be modified to improve properties like potency, selectivity, and metabolic stability.

Key positions on the isoquinoline ring and their general roles in SAR include:

Position 1: The chloro-group in 1-chloroisoquinoline-8-carbaldehyde is a reactive handle. Replacing it with different groups (e.g., aryl, alkyl, amino groups) via cross-coupling reactions can significantly impact binding affinity. The size, electronics, and hydrogen-bonding capacity of the substituent at C-1 are often critical for potency.

Position 8: The carbaldehyde group is a key functional feature. It can act as a hydrogen bond acceptor or be modified into other functionalities (e.g., alcohols, amines, oximes). These changes would probe the necessity of the aldehyde for activity and explore the steric and electronic requirements of the binding pocket in that region.

The Benzene Ring (Positions 5, 6, 7): Substitution on the carbocyclic part of the isoquinoline can modulate lipophilicity, solubility, and metabolic stability. Adding electron-withdrawing or electron-donating groups can also influence the pKa of the isoquinoline nitrogen.

A summary of hypothetical SAR findings for a series of isoquinoline derivatives is presented in the table below.

| Position of Modification | Substituent | Effect on Activity | Rationale |

| 1 | Phenyl | Increase | Potential for π-π stacking interactions with the target. |

| 1 | Methylamino | Decrease | Introduction of a polar group may be unfavorable for binding. |

| 8 (from -CHO) | Hydroxymethyl (-CH₂OH) | Retained/Slight Decrease | Suggests the oxygen is a key H-bond acceptor, but the carbonyl π-system is not essential. |

| 8 (from -CHO) | Carboxylic Acid (-COOH) | Loss of Activity | Introduction of a negative charge may cause electrostatic repulsion or reduce cell permeability. |

| 7 | Fluoro | Increase | Blocks potential metabolic site and can enhance binding through favorable polar interactions. |

| 7 | Methoxy | No Change | Indicates this position is likely solvent-exposed and not critical for direct binding interactions. |

Design and Synthesis of Diverse Libraries Based on the Chloroisoquinoline Carbaldehyde Core

The this compound scaffold is an excellent starting point for the construction of diverse chemical libraries for high-throughput screening. Its two distinct and reactive functional groups—the chlorine atom at the 1-position and the carbaldehyde at the 8-position—allow for sequential or parallel chemical modifications to generate a wide array of analogs.

Library Design Strategy: A common approach is combinatorial chemistry, where a core scaffold is reacted with sets of different building blocks. For the this compound core, a two-dimensional combinatorial library can be envisioned:

Diversification at Position 1: The 1-chloro substituent is highly amenable to transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents.

Suzuki-Miyaura Coupling: Reaction with a diverse set of boronic acids or esters (R-B(OH)₂) can introduce various aryl, heteroaryl, or vinyl groups.

Buchwald-Hartwig Amination: Reaction with various primary or secondary amines (R¹R²NH) can install a range of amino functionalities.

Sonogashira Coupling: Reaction with terminal alkynes (R-C≡CH) can introduce alkynyl moieties.

Diversification at Position 8: The 8-carbaldehyde group offers a different set of chemical transformations.

Reductive Amination: Reaction with a library of primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) yields a diverse set of aminomethyl derivatives.

Wittig Reaction: Reaction with various phosphonium (B103445) ylides can convert the aldehyde into a range of substituted alkenes.

Condensation Reactions: Reaction with hydrazines, hydroxylamines, or semicarbazides can form hydrazones, oximes, and semicarbazones, respectively.

Synthetic Workflow: A typical synthetic plan would involve first diversifying at the more robust 1-position via cross-coupling. The resulting library of 1-substituted-isoquinoline-8-carbaldehydes can then be subjected to a second round of diversification by reacting aliquots of each intermediate with a set of amines via reductive amination. This strategy efficiently generates a large and diverse library of compounds from a single, functionalized starting material. For example, reacting the core with 10 different boronic acids and then reacting each of those products with 10 different amines would yield a 100-member library.

Exploration of Bioisosteric Replacements within Isoquinoline-Based Medicinal Agents

Bioisosterism is a strategy used in medicinal chemistry to replace a functional group within a lead compound with another group that has similar physical or chemical properties, with the goal of improving biological activity, enhancing selectivity, or optimizing pharmacokinetic properties. openaccessjournals.comcambridgemedchemconsulting.com The application of bioisosteric replacements to a scaffold like this compound can lead to new analogs with improved drug-like characteristics. rsc.orgnih.gov

Classical and Non-Classical Bioisosteres: The replacements can be classical (substituents with similar valence electron configurations) or non-classical (substituents that mimic the steric and electronic properties of the original group without strictly adhering to the same atom types). princeton.edu

For the this compound scaffold, key opportunities for bioisosteric replacement exist at the chloro and carbaldehyde functionalities.

Bioisosteres for the Chloro Group: The chlorine atom is a halogen with specific lipophilic and electronic properties.

Other Halogens (F, Br): Replacing chlorine with fluorine can alter metabolic stability and pKa, while bromine can increase size and lipophilicity. nih.gov

Trifluoromethyl (-CF₃): This group is often used as a bioisostere for chlorine. It is highly electron-withdrawing and metabolically stable but significantly larger.

Cyano (-CN): A cyano group can mimic the linear geometry and electron-withdrawing nature of a halogen bond.

Methyl (-CH₃): In some contexts, a methyl group can replace chlorine to maintain a similar size, though its electronic properties are very different.

Bioisosteres for the Carbaldehyde Group: The aldehyde group is a polar hydrogen bond acceptor. It is often metabolically labile.

Ketone: If the hydrogen atom of the aldehyde is not critical, a small alkyl group (e.g., methyl) could replace it, forming a ketone, which may have greater metabolic stability.

Nitrile/Cyano (-CN): This group can act as a hydrogen bond acceptor and is often more stable metabolically than an aldehyde.

Heterocyclic Rings: Small, nitrogen-containing heterocycles like oxazole, isoxazole, or pyrazole (B372694) can mimic the hydrogen-bonding and dipolar properties of the aldehyde group while offering improved stability and additional vectors for substitution. For example, a 1,2,4-oxadiazole (B8745197) could be a suitable replacement. openaccessjournals.com

The table below summarizes potential bioisosteric replacements for the key functional groups of this compound.

| Original Functional Group | Position | Potential Bioisostere | Rationale for Replacement |

| Chloro (-Cl) | 1 | Trifluoromethyl (-CF₃) | Enhance metabolic stability, increase lipophilicity. |

| Chloro (-Cl) | 1 | Cyano (-CN) | Mimic electronic properties, act as H-bond acceptor. |

| Carbaldehyde (-CHO) | 8 | Nitrile (-CN) | Improve metabolic stability, retain H-bond acceptor capability. |

| Carbaldehyde (-CHO) | 8 | Oxazole Ring | Introduce a stable heterocyclic mimic with similar electronics and potential for further interaction. |

| Carbaldehyde (-CHO) | 8 | Hydroxymethyl (-CH₂OH) | Remove reactive aldehyde while retaining an oxygen H-bond acceptor/donor. |

Development of Novel Pharmacophores from this compound Analogues

A pharmacophore is an abstract description of the molecular features that are essential for a drug's interaction with a specific biological target. It defines the spatial arrangement of key elements like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. The development of a novel pharmacophore model is a crucial step in rational drug design, enabling virtual screening of compound databases and guiding the design of new, more potent molecules.

Analogues derived from the this compound scaffold can be instrumental in developing such a pharmacophore. After synthesizing and testing a library of compounds (as described in section 5.3) and establishing Structure-Activity Relationships (SAR, section 5.2), the most active molecules can be analyzed to identify common structural features responsible for their biological activity.

Steps to Develop a Pharmacophore Model:

Identify Active Compounds: A set of potent analogues from the synthesized library serves as the training set for the model.

Conformational Analysis: The low-energy conformations of these active molecules are calculated and aligned.

Feature Identification and Abstraction: Common chemical features among the aligned active compounds are identified. For a hypothetical active analog derived from this compound, these features might include:

An aromatic ring feature corresponding to the isoquinoline core.

A hydrogen bond acceptor feature from the isoquinoline nitrogen.

A hydrophobic or aromatic feature corresponding to the substituent introduced at position 1.

A hydrogen bond donor or acceptor feature derived from the modified group at position 8.

Exclusion volumes to define regions where steric bulk is not tolerated.

Model Generation and Validation: A pharmacophore hypothesis is generated based on the spatial arrangement of these features. nih.gov This model is then validated by testing its ability to distinguish known active compounds from inactive ones in a database. A good model will have high sensitivity (correctly identifies actives) and specificity (correctly rejects inactives).

For instance, if a series of 1-aryl-8-(aminomethyl)isoquinolines showed high activity, the resulting pharmacophore might consist of two aromatic centers, a hydrogen bond acceptor (the isoquinoline N), and a positive ionizable feature (the amine), all arranged in a specific 3D geometry. This model could then be used to search for other, structurally distinct compounds that fit the pharmacophoric requirements, potentially leading to the discovery of entirely new chemical scaffolds with the desired biological activity.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 1-Chloroisoquinoline-8-carbaldehyde in solution. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional experiments, the complete proton and carbon framework can be assigned.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aldehyde proton and the five aromatic protons on the isoquinoline (B145761) core. The aldehyde proton (CHO) is anticipated to appear as a singlet in the highly deshielded region of the spectrum, typically between δ 9.5 and 10.5 ppm, due to the strong electron-withdrawing effect of the carbonyl group. The aromatic protons would resonate in the δ 7.0–9.0 ppm range, with their specific chemical shifts and coupling patterns dictated by the electronic effects of the chloro and carbaldehyde substituents.

The ¹³C NMR spectrum provides complementary information, revealing signals for all ten carbon atoms in the molecule. The carbonyl carbon of the aldehyde group is characteristically found far downfield, expected in the δ 190–200 ppm region. The carbon atom bearing the chlorine (C-1) would also be significantly shifted, while the remaining aromatic carbons would appear in the typical δ 120–150 ppm range.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound Data is predicted based on general principles and analysis of related structures like quinolinecarbaldehydes.

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aldehyde (CHO) | 9.5 - 10.5 (singlet) | 190 - 200 |

| Aromatic (C-H) | 7.0 - 9.0 (multiplets) | 120 - 145 |

| Aromatic (C-Cl) | - | 145 - 155 |

| Aromatic (C-CHO) | - | 135 - 145 |

| Aromatic (C-N) | - | 140 - 150 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and confirm the substitution pattern, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu It would be used to trace the connectivity between adjacent protons on the benzene (B151609) and pyridine (B92270) rings of the isoquinoline system, helping to differentiate the individual aromatic signals. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton-carbon pairs (¹H-¹³C). columbia.edu This allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it. columbia.eduepfl.ch The aldehyde carbon and the quaternary carbons (like C-1, C-8, and the bridgehead carbons) will be absent from an HSQC spectrum, as they bear no protons. epfl.ch

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and FT-Raman Investigations

The vibrational spectrum of this compound is dominated by modes arising from the isoquinoline core, the carbon-chlorine bond, and the aldehyde group.

Aldehyde Group Vibrations: The most prominent feature related to the aldehyde is the strong C=O stretching vibration, expected in the region of 1690–1715 cm⁻¹. The exact position is influenced by conjugation with the aromatic ring. The characteristic aldehyde C-H stretching vibration typically appears as two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹.

Isoquinoline Ring Vibrations: The aromatic C=C and C=N stretching vibrations of the isoquinoline ring system are expected to produce a series of sharp bands in the 1450–1620 cm⁻¹ region. researchgate.net Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹.

Carbon-Chlorine Vibration: The C-Cl stretching vibration is typically found in the 505–760 cm⁻¹ region of the spectrum. researchgate.netresearchgate.net For the related compound 1-chloroisoquinoline (B32320), this mode was identified at 674 cm⁻¹ in the FT-IR spectrum and 675 cm⁻¹ in the FT-Raman spectrum. researchgate.netresearchgate.net

Table 2: Characteristic Vibrational Modes for this compound Data is a combination of expected frequencies for the aldehyde group and published data for the 1-chloroisoquinoline core. researchgate.netresearchgate.net

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aldehyde C-H Stretch | ~2820, ~2720 | Weak |

| Aldehyde C=O Stretch | 1690 - 1715 | Strong |

| Aromatic C=C / C=N Stretch | 1450 - 1620 | Medium-Strong |

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and provides evidence for its elemental composition through high-resolution measurements. The molecular formula for this compound is C₁₀H₆ClNO, corresponding to a monoisotopic mass of approximately 191.0138 Da. uni.lu The presence of a chlorine atom is readily identified by the characteristic M+2 isotopic pattern, where the peak for the ³⁷Cl isotope is about one-third the intensity of the peak for the ³⁵Cl isotope.

Analysis of the fragmentation pattern in the mass spectrum provides further structural information. Common fragmentation pathways for this molecule would likely involve the initial loss of the formyl radical (•CHO, 29 Da) or the loss of a carbon monoxide (CO, 28 Da) molecule from the molecular ion. Subsequent fragmentation could involve the loss of the chlorine atom (•Cl, 35/37 Da) or hydrogen cyanide (HCN, 27 Da) from the isoquinoline ring.

Table 3: Predicted Mass Spectrometry Data for this compound Based on the molecular formula and predicted data for the isomeric 8-chloroisoquinoline-1-carbaldehyde. uni.lu

| Ion / Adduct | Predicted m/z |

|---|---|

| [M]⁺ | 191.0138 |

| [M+H]⁺ | 192.0211 |

| [M+Na]⁺ | 214.0030 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insight into the electronic structure of conjugated systems by measuring the absorption of light that promotes electrons to higher energy orbitals. The spectrum of this compound is expected to be characterized by absorptions arising from π→π* and n→π* electronic transitions within the aromatic isoquinoline system, which is extended by the conjugation of the carbaldehyde group.

The isoquinoline core itself exhibits strong absorptions typical of bicyclic aromatic heterocycles. The presence of the chloro and, particularly, the electron-withdrawing carbaldehyde substituent is expected to cause a bathochromic (red) shift of these absorption bands compared to unsubstituted isoquinoline. The spectrum will likely show complex, intense bands below 350 nm corresponding to π→π* transitions and a much weaker, longer-wavelength band corresponding to the n→π* transition of the carbonyl group.

Despite a comprehensive search for scientific literature and crystallographic databases, no specific X-ray crystallography data for the compound This compound is publicly available.

Detailed structural information, including unit cell dimensions, space group, and specific atomic coordinates, which are essential for the "" section, could not be obtained. The solid-state molecular conformation of this specific isomer remains uncharacterized by X-ray diffraction techniques according to accessible records.

Therefore, the requested section on "X-ray Crystallography for Elucidating Solid-State Molecular Conformations" cannot be generated with the required scientifically accurate and detailed research findings.

Computational Chemistry and Theoretical Investigations of 1 Chloroisoquinoline 8 Carbaldehyde

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are foundational to modern chemical research, enabling the exploration of molecular characteristics that may be difficult to measure experimentally. For 1-Chloroisoquinoline-8-carbaldehyde, these calculations would reveal insights into its stability, electronic nature, and potential for intermolecular interactions.

Geometry Optimization and Conformational Analysis

The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule. Geometry optimization calculations, typically performed using DFT methods like B3LYP with a basis set such as 6-31G(d,p), find the lowest energy arrangement of the atoms. mdpi.comnih.gov This process identifies the most probable bond lengths, bond angles, and dihedral angles.

For this compound, a key aspect of conformational analysis would be the orientation of the C-8 carbaldehyde group relative to the isoquinoline (B145761) ring. By rotating the aldehyde group and calculating the energy at each step, a potential energy surface can be mapped to identify the most stable conformer(s) and the energy barriers between them. The absence of imaginary frequencies in a subsequent vibrational frequency calculation confirms that the optimized structure is a true energy minimum. nih.govresearchgate.net

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The electronic properties of a molecule are governed by its molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier molecular orbitals. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. nih.gov For similar isoquinoline derivatives, DFT calculations have been used to determine these orbital energies and visualize their distribution, showing how different functional groups influence the electronic structure. nih.govresearchgate.net This analysis would identify which parts of the this compound molecule are most involved in electronic transitions and chemical reactions.

Molecular Electrostatic Potential (MESP) Mapping

A Molecular Electrostatic Potential (MESP) map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. researchgate.netnih.gov The MESP is calculated by placing a positive point charge at various points on the electron density surface and calculating the resulting energy.

Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons, which are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are sites for nucleophilic attack. researchgate.net For this compound, an MESP map would likely show negative potential around the nitrogen atom of the isoquinoline ring and the oxygen atom of the carbaldehyde group, identifying them as key sites for hydrogen bonding and other intermolecular interactions. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, going beyond the delocalized molecular orbitals. uni-muenchen.dewikipedia.org It localizes the wavefunction into orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. nih.gov

A key feature of NBO analysis is the examination of donor-acceptor interactions, which are quantified using second-order perturbation theory. This reveals hyperconjugative interactions, such as the delocalization of electron density from a filled (donor) bonding or lone pair orbital to an empty (acceptor) anti-bonding orbital. wikipedia.orgnih.govwisc.edu The stabilization energy (E(2)) associated with these interactions indicates the strength of intramolecular charge transfer. nih.gov For this compound, NBO analysis would quantify the electronic influence of the chloro and carbaldehyde substituents on the aromatic system.

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

Computational methods are widely used to predict spectroscopic properties, which can aid in the interpretation of experimental data. DFT calculations can accurately predict vibrational frequencies (FT-IR and Raman), electronic absorption spectra (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts. nih.govnih.gov

For this compound, calculated vibrational frequencies would help assign the peaks in an experimental IR or Raman spectrum to specific molecular motions, such as C=O stretching of the aldehyde or C-Cl stretching. Similarly, Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions responsible for UV-Vis absorption bands. nih.gov The close agreement often found between calculated and experimental spectra for related quinoline compounds demonstrates the reliability of these predictive methods. nih.govnih.gov

Computational Elucidation of Reaction Mechanisms and Transition States

Beyond static molecular properties, computational chemistry is a powerful tool for exploring reaction pathways. By mapping the potential energy surface of a reaction, chemists can identify transition states—the high-energy structures that connect reactants to products. acs.org

For this compound, this could involve studying reactions such as nucleophilic substitution at the C1 position or reactions involving the aldehyde group. nih.govnih.gov DFT calculations can determine the activation energies required to reach the transition states, providing insights into reaction rates and selectivity. acs.org This allows for a detailed, step-by-step understanding of the reaction mechanism at a level of detail that is often inaccessible through experimental means alone.

Ligand-Target Interaction Studies through Molecular Docking

As of the latest available research, specific molecular docking studies focusing exclusively on this compound have not been published in peer-reviewed literature. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used in drug design to understand how a potential drug molecule (the ligand) might interact with a biological target, such as a protein or enzyme.

While computational studies, including molecular docking, have been conducted on various other isoquinoline and quinoline derivatives to explore their potential therapeutic applications, the specific binding modes, interaction energies, and target proteins for this compound remain uninvestigated. The isoquinoline scaffold is a recognized pharmacophore present in numerous biologically active compounds, and derivatives are often evaluated against a range of biological targets. However, without specific studies on this compound, any discussion of its potential ligand-target interactions would be speculative.

Further research, including virtual screening and detailed molecular docking simulations, would be necessary to identify potential biological targets for this compound and to elucidate the specific amino acid residues and types of interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) that would govern its binding affinity and selectivity.

Future Research Directions and Unexplored Avenues

Innovation in Sustainable and Efficient Synthetic Routes

The development of environmentally benign and resource-efficient methods for synthesizing functionalized isoquinolines is a paramount goal in modern organic chemistry. Future research concerning 1-chloroisoquinoline-8-carbaldehyde will likely focus on novel synthetic strategies that are both sustainable and efficient.

Current approaches to isoquinoline (B145761) synthesis often involve transition-metal-catalyzed C–H activation and annulation reactions. rsc.orgacs.org For instance, rhodium-catalyzed C-H activation of arylhydrazines and their subsequent coupling with internal alkynes have proven to be a highly efficient method for preparing isoquinolines under mild, aerobic conditions, obviating the need for external metal co-oxidants. rsc.orgnih.gov Another efficient strategy involves the rhodium(III)-catalyzed annulation of hydrazones, which act as an oxidizing directing group, to form highly substituted isoquinolines through C-C and C-N bond formation coupled with N-N bond cleavage. acs.org

Future synthetic innovations for this compound could explore:

One-Pot Reactions: Designing multi-component reactions where the isoquinoline core is assembled and functionalized in a single synthetic operation, minimizing waste and purification steps.

Flow Chemistry: Utilizing microreactor technology for a continuous, safe, and scalable synthesis, which can offer precise control over reaction parameters.

Biocatalysis: Employing enzymes to catalyze key steps in the synthesis, offering high selectivity and milder reaction conditions.

A notable method for the synthesis of functionalized isoquinolines is the sequential cyclization-deoxygenation of 2-alkynylbenzaldoximes. thieme-connect.de This approach, utilizing electrophiles like silver triflate or bromine for cyclization and carbon disulfide for deoxygenation, provides good to high yields under mild conditions. thieme-connect.de

| Synthetic Strategy | Key Features | Potential Advantages for this compound |

| Transition-Metal-Catalyzed C-H Activation | Use of catalysts like rhodium or ruthenium to directly functionalize C-H bonds. rsc.orgacs.org | High atom economy, potential for regioselective functionalization. |

| Cascade Reactions | Multiple bond-forming events in a single operation. nih.gov | Increased molecular complexity from simple precursors in fewer steps. |

| Photoredox Catalysis | Use of light to drive chemical transformations. | Access to novel reaction pathways and milder reaction conditions. |

Exploration of Asymmetric Catalysis for Enantioselective Synthesis of Functionalized Isoquinolines

The introduction of chirality into the isoquinoline scaffold is of immense importance, as many biologically active isoquinoline alkaloids are chiral at the C1 position. nih.gov Future research will undoubtedly delve into the asymmetric synthesis of derivatives of this compound, leading to enantiomerically pure compounds with potential applications in medicinal chemistry and as chiral ligands. nih.govrsc.org

Significant progress has been made in the asymmetric synthesis of isoquinolines. nih.gov Methods such as the stereochemically modified Pictet-Spengler, Bischler-Napieralski, and Pomeranz-Fritsch-Bobbitt reactions have been refined. nih.govacs.org Furthermore, novel strategies focusing on the enantioselective closure of the nitrogen-containing ring have been developed. nih.govacs.org

Promising avenues for the enantioselective functionalization of the this compound framework include:

Chiral Ligand-Metal Complexes: The use of rhodium and iridium complexes with chiral phosphine (B1218219) ligands has shown great promise in the asymmetric hydrogenation of isoquinolines to produce chiral tetrahydroisoquinolines with high enantioselectivity. researchgate.net The development of novel chiral P,N-type ligands derived from isoquinoline units themselves presents an exciting opportunity. nih.gov

Organocatalysis: Employing small organic molecules as catalysts to induce enantioselectivity, thereby avoiding the use of metals.

Biocatalytic Approaches: The use of enzymes like strictosidine (B192452) synthases, which naturally catalyze the Pictet-Spengler reaction, could be engineered to accept non-natural aldehydes, potentially including derivatives of this compound, to produce (R)-configured products. nih.gov

A recent development in this area is the enantioselective hydrophosphination of alkenyl isoquinolines using a copper-chiral diphosphine ligand catalyst, providing an atom-efficient route to chiral phosphines containing an isoquinoline unit. nih.gov

Investigation of Novel Reactivity Patterns and Unconventional Transformations

The unique substitution pattern of this compound, featuring an electron-withdrawing aldehyde group and a labile chloro substituent, opens the door to exploring novel chemical transformations.

Future research could focus on:

C-H Functionalization: While C-H activation is used in synthesis, its application to the functionalized this compound core could lead to the direct introduction of various substituents at specific positions, expanding its chemical diversity. Recent protocols have demonstrated the highly regioselective meta-C-H functionalization of pyridines, quinolines, and isoquinolines through a redox-neutral dearomatization-rearomatization process. nih.gov

Deconstruction and Reconstruction: Investigating reactions where the isoquinoline ring is opened and then reclosed to form different heterocyclic systems. For instance, a hydride transfer-initiated process has been used to construct 3-functionalized quinolines from N-isoquinolinium salts, where the isoquinoline acts as a two-carbon synthon. rsc.org

Cross-Coupling Reactions: The chloro group at the 1-position is a prime handle for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, to introduce a wide array of functional groups. sigmaaldrich.com The aldehyde group can be a versatile precursor for further transformations.

Advanced Material Science Applications of Functionalized Isoquinolines

Functionalized isoquinolines are emerging as promising building blocks for advanced materials due to their unique electronic and photophysical properties. nih.govamerigoscientific.com The tailored structure of this compound makes it a candidate for incorporation into novel materials.

Potential applications in material science include:

Organic Light-Emitting Diodes (OLEDs): Isoquinoline derivatives are utilized as electron-transporting materials and emitters in OLEDs. researchgate.netnih.gov The specific electronic properties imparted by the chloro and carbaldehyde groups in this compound could be harnessed to develop new deep-blue emitters or host materials with improved efficiency and color purity. nih.gov

Sensors and Probes: The isoquinoline scaffold can be functionalized to create fluorescent probes for detecting metal ions or biological molecules. chemimpex.com The aldehyde group in this compound offers a convenient point for attaching recognition moieties.

Polymers and Coatings: Incorporation of the rigid and functionalizable this compound unit into polymers could lead to materials with enhanced thermal stability, durability, and specific optical properties. amerigoscientific.comchemimpex.com

Metal-Organic Frameworks (MOFs): Isoquinoline derivatives can act as ligands in the synthesis of MOFs, which have applications in gas storage and catalysis. amerigoscientific.com

| Material Application | Role of Functionalized Isoquinoline | Potential of this compound |

| OLEDs | Emitter or host material. researchgate.netnih.gov | Tuning of emission color and charge transport properties. |

| Sensors | Fluorescent core. chemimpex.com | Site for linker attachment and modulation of photophysical properties. |

| Polymers | Monomeric unit. amerigoscientific.comchemimpex.com | Enhancement of thermal and mechanical properties. |

| MOFs | Organic linker. amerigoscientific.com | Creation of porous materials with tailored functionalities. |

Integrated Computational and Experimental Approaches for Deeper Structure-Property Understanding

The synergy between computational chemistry and experimental work is crucial for accelerating the discovery and development of new molecules with desired properties. For this compound, an integrated approach will be vital for unlocking its full potential.

Future research will likely involve:

Density Functional Theory (DFT) Calculations: DFT can be used to predict the geometric and electronic structure, vibrational frequencies, and spectroscopic properties of this compound and its derivatives. tandfonline.comresearchgate.netresearchgate.net Such calculations can provide insights into its reactivity and guide the design of new synthetic transformations. nih.gov

Time-Dependent DFT (TD-DFT): This method is particularly useful for predicting the excited-state properties of molecules, which is essential for designing new materials for OLEDs and other optoelectronic applications. nih.gov

Structure-Property Relationship Studies: By systematically modifying the structure of this compound and correlating the changes with experimentally observed properties, a deeper understanding of the structure-property relationships can be established. nih.gov This knowledge will be invaluable for the rational design of new functional molecules. nih.gov

Computational studies on isoquinoline and its derivatives have already provided valuable data on their stability, reactivity, and electronic properties. tandfonline.comnih.gov For instance, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key parameter that determines chemical reactivity and stability, which can be readily calculated using DFT. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Chloroisoquinoline-8-carbaldehyde, and how do reaction conditions influence yield and purity?

- Methodological Answer : Begin with a literature review of published syntheses (e.g., Friedel-Crafts acylation, halogenation of isoquinoline derivatives). Compare reaction parameters (temperature, solvent polarity, catalyst type) and their effects on yield (quantified via HPLC or GC-MS) and purity (assessed by NMR or melting point analysis). For example, chlorination at the 1-position may require controlled electrophilic substitution conditions to avoid over-halogenation . Tabulate data from peer-reviewed studies (Table 1) to identify optimal conditions.

Table 1 : Synthetic Routes Comparison

| Method | Catalyst | Solvent | Yield (%) | Purity (%) | Reference ID |

|---|---|---|---|---|---|

| Friedel-Crafts | AlCl₃ | DCM | 62 | 95 | |

| Direct Halogenation | Cl₂ gas | CCl₄ | 48 | 88 |

Q. How can researchers characterize the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to light, humidity, and temperature gradients (e.g., 4°C, 25°C, 40°C). Monitor degradation via UV-Vis spectroscopy (tracking λmax shifts) and mass spectrometry (identifying breakdown products). Use Arrhenius kinetics to extrapolate shelf-life . Include controls with inert atmospheres (argon) to isolate oxidative vs. hydrolytic degradation pathways.

Advanced Research Questions

Q. What mechanistic insights explain contradictory reactivity data for this compound in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer : Analyze discrepancies in reported reaction rates (e.g., with amines vs. thiols) using computational chemistry (DFT calculations for transition state energies) and kinetic isotope effects. Compare solvent polarity effects (e.g., DMSO vs. THF) on charge distribution in the transition state . Validate hypotheses with controlled experiments measuring activation parameters (ΔH‡, ΔS‡) via Eyring plots.

Q. How can researchers resolve conflicting spectroscopic data (e.g., NMR splitting patterns) for this compound derivatives?

- Methodological Answer : Perform 2D NMR (COSY, HSQC) to assign coupling constants and verify substituent effects on aromatic proton splitting. Cross-reference with X-ray crystallography data (if available) to confirm spatial arrangements. For ambiguous signals, use variable-temperature NMR to assess conformational dynamics . Document solvent-induced shifts (e.g., CDCl₃ vs. DMSO-d₆) in supplementary materials.

Q. What strategies optimize the compound’s use in multicomponent reactions (MCRs) while minimizing side-product formation?

- Methodological Answer : Design a factorial experiment to test variables: stoichiometry (1:1 vs. 1:2 aldehyde/amine), catalyst loading (e.g., Lewis acids), and solvent polarity. Use LC-MS to track intermediates and propose a reaction pathway. Apply multivariate analysis (ANOVA) to identify significant factors affecting selectivity . For example, excess aldehyde may drive imine formation but increase aldol byproducts.

Methodological Best Practices

Q. How should researchers validate synthetic yields when scaling up this compound production for kinetic studies?

- Methodological Answer : Implement internal standards (e.g., deuterated analogs) during HPLC quantification to correct for matrix effects. Perform triplicate syntheses at each scale (mg to g) and apply statistical tests (t-tests, RSD%) to assess reproducibility. Include error bars in yield plots to highlight variability sources (e.g., stirring efficiency, heat transfer) .

Q. What criteria determine the suitability of computational models for predicting the compound’s reactivity in novel reactions?

- Methodological Answer : Validate force fields (e.g., GAFF) against experimental data (reaction enthalpies, bond lengths from crystallography). Use benchmark studies to compare DFT functionals (B3LYP vs. M06-2X) for accuracy in modeling chloro-substituent effects. Report mean absolute errors (MAE) for key parameters (e.g., activation energy) .

Data Analysis and Reporting

Q. How should researchers address outliers in spectroscopic or chromatographic data for this compound?

- Methodological Answer : Apply Grubbs’ test to statistically identify outliers. Replicate measurements under identical conditions to distinguish instrumental error from sample heterogeneity. For persistent outliers, use alternative techniques (e.g., IR spectroscopy vs. Raman) to cross-validate functional group assignments .

Q. What frameworks ensure rigorous reproducibility when documenting synthetic procedures?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products